![molecular formula C14H14ClNO2S2 B4172760 N-(3-chloro-2-methylphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4172760.png)
N-(3-chloro-2-methylphenyl)-4-(methylthio)benzenesulfonamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-(methylthio)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as CMBS and is widely used in scientific research for its unique properties.
Mechanism of Action
CMBS acts as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This results in the irreversible inactivation of the enzyme, which leads to the inhibition of its biological activity. The mechanism of action of CMBS has been extensively studied and is well-understood.
Biochemical and Physiological Effects:
CMBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting cysteine proteases that are involved in cancer progression. CMBS has also been shown to have anti-inflammatory effects by inhibiting the activity of cysteine proteases that are involved in the inflammatory response. Additionally, CMBS has been shown to have neuroprotective effects by inhibiting the activity of cysteine proteases that are involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CMBS has several advantages for lab experiments. It is a well-established and widely used tool for studying protein structure and function. It is also a covalent inhibitor, which allows for the irreversible inactivation of the enzyme being studied. However, CMBS also has some limitations. It can be toxic to cells at high concentrations, and its irreversible inhibition can make it difficult to study the recovery of enzyme activity after inhibition.
Future Directions
There are several future directions for the use of CMBS in scientific research. One direction is the development of more selective inhibitors of cysteine proteases. Another direction is the use of CMBS in combination with other inhibitors to target multiple cysteine proteases simultaneously. Additionally, CMBS could be used in the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
Conclusion:
N-(3-chloro-2-methylphenyl)-4-(methylthio)benzenesulfonamide is a valuable tool for studying protein structure and function in scientific research. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a widely used tool in the field. While it has some limitations, its future directions suggest that it will continue to be an important tool for scientific research in the years to come.
Scientific Research Applications
CMBS has been extensively used in scientific research as a tool to study protein structure and function. It is commonly used as a covalent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. CMBS has been used to study the structure and function of cysteine proteases such as cathepsin B, cathepsin L, and legumain.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-10-13(15)4-3-5-14(10)16-20(17,18)12-8-6-11(19-2)7-9-12/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQFCJIVPCQROI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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